molecular formula C21H28O2 B1672438 Guggulsterone CAS No. 95975-55-6

Guggulsterone

Cat. No.: B1672438
CAS No.: 95975-55-6
M. Wt: 312.4 g/mol
InChI Key: WDXRGPWQVHZTQJ-NRJJLHBYSA-N
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Comparison with Similar Compounds

Biological Activity

Guggulsterone, a compound derived from the resin of the Commiphora mukul plant, has garnered attention for its diverse biological activities, particularly in cancer therapy, metabolic disorders, and inflammation. This article reviews the current understanding of this compound's biological activity, supported by data tables and relevant case studies.

This compound exhibits multiple mechanisms contributing to its biological effects:

  • Cancer Inhibition : this compound has been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma, leukemia, and non-small cell lung cancer. It induces apoptosis by modulating pathways such as NF-kB/STAT3/β-Catenin/PI3K/Akt/CHOP and reduces angiogenesis .
  • Anti-inflammatory Effects : The compound inhibits the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses. This action contributes to its potential in treating inflammatory conditions .
  • Cholesterol Metabolism : this compound enhances the expression of bile salt export pump (BSEP), promoting cholesterol metabolism and exerting hypolipidemic effects .

Cancer Studies

A meta-analysis indicated that this compound significantly suppresses cancer cell growth through apoptosis induction and modulation of signaling pathways. Table 1 summarizes key findings from various studies:

Cancer Type Cell Lines Mechanism Effect
GlioblastomaA172, U87MGApoptosis inductionInhibition of cell proliferation
LeukemiaHL60, U937NF-kB pathway modulationReduced tumor size
Non-small cell lungA549, H1975Anti-angiogenic effectsDecreased tumor growth

Neuroprotective Effects

Recent studies have explored this compound's neuroprotective potential in models of autism. Long-term treatment improved cognitive function and reduced neurobehavioral impairments in adult rats induced by propionic acid. Key findings are presented in Table 2:

Parameter Before Treatment After 8 Weeks Treatment Significance
Body Weight (g)250 ± 10280 ± 15p < 0.01
Locomotor Activity (Distance, m)200 ± 20350 ± 30p < 0.05
Cognitive Score15 ± 525 ± 5p < 0.01

Lipid Profile Improvement

A clinical study on patients with secondary glomerulopathy assessed this compound's effect on lipid profiles. Results are summarized in Table 3:

Lipid Parameter Baseline (mg/dL) After 8 Weeks (mg/dL) p-value
Total Serum Lipid250 ± 20180 ± 15p < 0.01
Total Serum Cholesterol200 ± 15160 ± 10p < 0.05
Triglycerides150 ± 10120 ± 8Not significant

Case Studies

  • Anti-cancer Activity : In vitro studies revealed that this compound can reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapy agents .
  • Inflammatory Disorders : A study demonstrated significant inhibition of pro-inflammatory cytokines in orbital fibroblasts from patients with Graves’ orbitopathy following this compound treatment .

Properties

CAS No.

95975-55-6

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione

InChI

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15-,17+,18+,20+,21-/m1/s1

InChI Key

WDXRGPWQVHZTQJ-NRJJLHBYSA-N

SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC=C1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Appearance

Solid powder

Key on ui other cas no.

39025-23-5

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(E)-guggulsterone
(Z)-guggulsterone
guggulsterone
pregna-4,17-diene-3,16-dione
pregna-4,17-diene-3,16-dione, (17E)-isomer
pregna-4,17-diene-3,16-dione, (17Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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